BDP TR methyltetrazine

Description

Contextualization within Bioorthogonal Chemistry Principles

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions are characterized by their high selectivity, biocompatibility, and rapid kinetics under physiological conditions. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a prime example of a bioorthogonal ligation. conju-probe.comlumiprobe.com This reaction is known for being extremely fast and selective, not requiring a copper catalyst, and proceeding efficiently in complex aqueous environments. conju-probe.com BDP TR methyltetrazine is designed to leverage this powerful reaction, carrying the tetrazine "handle" that can specifically react with a TCO-tagged biomolecule of interest. medchemexpress.com

The Role of Boron-Dipyrromethene (BODIPY) Fluorophores in Bioimaging

The fluorescent component of this compound is a Boron-Dipyrromethene (BODIPY) dye. mdpi.com BODIPY fluorophores are well-regarded in bioimaging for their exceptional photophysical properties. mdpi.comthermofisher.com These include:

High Fluorescence Quantum Yields: Many BODIPY dyes approach a quantum yield of 1.0, meaning they are very efficient at converting absorbed light into emitted fluorescence. thermofisher.com

Strong Molar Extinction Coefficients: They absorb light very strongly, contributing to their brightness. thermofisher.com

Remarkable Photostability: They are resistant to photobleaching, allowing for longer imaging experiments. mdpi.com

Narrow Emission Spectra: This property helps in reducing spectral overlap in multicolor imaging experiments. thermofisher.com

Environmental Insensitivity: Their fluorescence is generally not affected by changes in pH or solvent polarity. thermofisher.com

The "TR" in BDP TR signifies that its spectral properties are similar to the Texas Red dye, emitting in the red region of the visible spectrum. thermofisher.com This is advantageous for biological imaging as it minimizes background fluorescence from native cellular components and allows for deeper tissue penetration. mdpi.com The core structure of BODIPY dyes can be chemically modified to tune their emission wavelength across the visible spectrum. mdpi.comthermofisher.com

Integration of Methyltetrazine Moieties for Enhanced Reactivity

The methyltetrazine group is the bioorthogonal reactive partner in the this compound molecule. medchemexpress.com Tetrazines are six-membered aromatic rings containing four nitrogen atoms that react rapidly with strained dienophiles like trans-cyclooctenes in the iEDDA reaction. lumiprobe.com The "methyl" substituent on the tetrazine ring is a key modification that enhances the stability of the compound compared to unsubstituted tetrazines, while still maintaining high reactivity. broadpharm.com This stability is crucial for in vivo applications, ensuring the probe remains intact until it reaches its target. The iEDDA reaction is one of the fastest bioorthogonal reactions known, enabling the efficient labeling of even low-abundance biomolecules. conju-probe.com The fusion of the stable and highly reactive methyltetrazine with the bright and photostable BDP TR fluorophore creates a superior tool for a variety of bioimaging applications. nih.govrsc.org

Interactive Data Tables

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₂₄BF₂N₇O₂S | broadpharm.comalfa-chemistry.com |

| Molecular Weight | 607.5 g/mol | broadpharm.comalfa-chemistry.com |

| CAS Number | 2183473-54-1 | broadpharm.com |

| Excitation Maximum (λex) | 589 nm | broadpharm.com |

| Emission Maximum (λem) | 616 nm | broadpharm.com |

| Molar Extinction Coefficient | 60,000 cm⁻¹M⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | broadpharm.com |

| Solubility | DMF, DMSO, DCM | broadpharm.com |

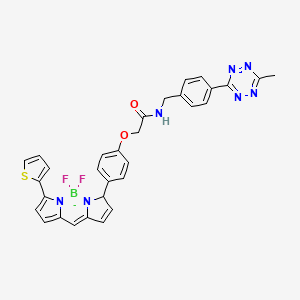

Structure

2D Structure

Properties

Molecular Formula |

C31H25BF2N7O2S- |

|---|---|

Molecular Weight |

608.5 g/mol |

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |

InChI |

InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |

InChI Key |

MZDFKWBMDRSAJA-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |

Origin of Product |

United States |

Mechanistic Foundations of Bdp Tr Methyltetrazine Reactivity

Principles of Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions

BDP TR methyltetrazine is a fluorescent dye linker that incorporates a methyltetrazine moiety. medchemexpress.combroadpharm.commedchemexpress.com This tetrazine group is the key to its functionality, as it readily participates in a type of [4+2] cycloaddition reaction known as the inverse electron-demand Diels-Alder (iEDDA) reaction. medchemexpress.combroadpharm.commedchemexpress.com In a classical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The iEDDA reaction, as its name suggests, operates under a reversed electronic demand, where an electron-poor diene, in this case, the tetrazine, reacts with an electron-rich dienophile. broadpharm.com This reaction is exceptionally rapid and selective, making it a cornerstone of "click chemistry." medchemexpress.combroadpharm.commedchemexpress.com

The reaction proceeds through a concerted [4+2] cycloaddition, forming a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product. lumiprobe.com This irreversible release of nitrogen gas provides a strong thermodynamic driving force for the reaction.

Reaction Kinetics and Rate Constants in Biological Environments

A defining feature of the iEDDA reaction involving tetrazines is its exceptionally fast kinetics, even under physiological conditions. nih.gov The second-order rate constants for these reactions are among the highest reported for any bioorthogonal reaction. thno.org For instance, reactions between tetrazines and the highly strained dienophile trans-cyclooctene (B1233481) (TCO) can exhibit rate constants on the order of 10³ to 10⁶ M⁻¹s⁻¹. researchgate.netnih.gov

The reaction rates are influenced by the substituents on both the tetrazine and the dienophile, as well as the reaction medium. While specific kinetic data for this compound is not always explicitly isolated in literature, extensive studies on similar methyl-substituted and aryl-substituted tetrazines provide a strong basis for understanding its reactivity. The presence of electron-withdrawing groups on the tetrazine generally increases the reaction rate, while electron-donating groups slow it down. harvard.edu The solvent can also play a role, with reactions often being accelerated in aqueous media due to the hydrophobic effect. thno.org

The table below presents a compilation of second-order rate constants for various tetrazine derivatives with common dienophiles, illustrating the kinetic landscape within which this compound operates.

| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |

| 3-(p-benzylaminocarbonyl)phenyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |

| H-Tetrazine-PEG4 | (E)-cyclooct-4-enol (TCO) | 13,090 | PBS, 37°C |

| Me-Tetrazine-PEG4 | (E)-cyclooct-4-enol (TCO) | 3,300 | PBS, 37°C |

This table is a compilation of data from multiple sources and is intended for comparative purposes. The exact rate for this compound may vary.

Strain-Promoted Reactivity with Dienophiles (e.g., trans-Cyclooctenes, Cyclopropenes)

The remarkable speed of the iEDDA reactions utilized in bioorthogonal chemistry is heavily reliant on the use of strained dienophiles. The ring strain in molecules like trans-cyclooctenes (TCO) and cyclopropenes significantly lowers the activation energy of the cycloaddition, a principle known as strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC). mpg.de

Trans-cyclooctene, a stable yet highly strained alkene, is a favored reaction partner for tetrazines. conju-probe.com Its twisted double bond is highly activated towards cycloaddition. The relief of this ring strain upon reaction with the tetrazine contributes significantly to the extraordinarily high reaction rates. mpg.de Similarly, cyclopropenes, which possess even greater ring strain, are also highly reactive dienophiles for tetrazine ligations. nih.gov The choice of dienophile allows for the fine-tuning of reaction kinetics to suit specific experimental needs.

Tunable Reactivity through Methyl Substitution

The chemical structure of the tetrazine itself offers a powerful handle for modulating its reactivity and stability. The "methyltetrazine" designation in this compound is significant. The introduction of a methyl group onto the tetrazine ring has a well-documented effect on the compound's properties.

Compared to unsubstituted tetrazines, methyl-substituted tetrazines generally exhibit enhanced stability, particularly in aqueous buffers and biological media. This increased stability is crucial for applications that require the probe to remain intact over extended periods before encountering its target. While the methyl group is electron-donating, which would be expected to decrease the intrinsic reactivity of the tetrazine in an iEDDA reaction, the effect on stability often outweighs the slight reduction in speed for many biological applications. harvard.edu This trade-off between reactivity and stability allows for the rational design of tetrazine probes tailored for specific experimental windows. For instance, while highly reactive tetrazines with strong electron-withdrawing groups might be ideal for rapid labeling, more stable methyl-substituted variants are better suited for longer-term studies. harvard.edumpg.de The steric bulk of the substituent can also influence the reaction rate. harvard.edu

Synthetic Strategies and Conjugation Methodologies Involving Bdp Tr Methyltetrazine

Chemical Synthesis of BDP TR Methyltetrazine and its Precursors

The synthesis of this compound is a multi-step process that begins with the construction of the core BODIPY (boron-dipyrromethene) fluorophore, followed by the introduction of the methyltetrazine moiety. The BODIPY core is known for its sharp absorption and emission peaks, high fluorescence quantum yield, and good photostability. The "TR" designation in BDP TR signifies that its spectral properties are in the Texas Red range.

A common strategy for synthesizing tetrazine-functionalized BODIPY dyes involves the reaction of a nitrile-derivatized BODIPY precursor with a source of the tetrazine ring. Specifically, for methyltetrazine derivatives, a nitrile-containing BODIPY scaffold is treated with hydrazine (B178648) and a methyl source, such as acetonitrile (B52724), in the presence of a transition metal catalyst.

One documented synthesis of a methyltetrazine-BODIPY derivative involves the use of zinc triflate (Zn(OTf)₂) as a catalyst. nih.govresearchgate.net In this procedure, a nitrile-functionalized BODIPY precursor is reacted with hydrazine and acetonitrile at an elevated temperature (e.g., 60°C). nih.govresearchgate.net This reaction leads to the formation of the desired methyltetrazine ring directly on the BODIPY core. nih.gov The methyl group on the tetrazine ring is crucial as it enhances the stability of the compound compared to unsubstituted tetrazines, particularly in aqueous buffers. lumiprobe.combroadpharm.com

The precursor, a nitrile-derivatized BODIPY, can be synthesized through various established methods for BODIPY dye construction. This typically involves the condensation of a pyrrole (B145914) derivative with an acyl chloride, followed by complexation with boron trifluoride etherate (BF₃·OEt₂). The specific functionalization of the BODIPY core to include a nitrile group is a key step in preparing the precursor for the subsequent tetrazine formation.

| Reactant/Reagent | Role in Synthesis |

| Nitrile-derivatized BODIPY | Precursor containing the fluorophore and a reactive nitrile group. |

| Hydrazine (NH₂NH₂) | Source of nitrogen atoms for the tetrazine ring. |

| Acetonitrile (CH₃CN) | Serves as both a solvent and the source of the methyl group for the methyltetrazine. |

| Zinc Triflate (Zn(OTf)₂) | Catalyst for the cycloaddition reaction to form the tetrazine ring. |

Covalent Bioconjugation Techniques

This compound is primarily utilized in bioconjugation through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govmedchemexpress.com This "click chemistry" reaction occurs between the electron-poor tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained alkene such as trans-cyclooctene (B1233481) (TCO). broadpharm.commedchemexpress.com This reaction is exceptionally fast and can be performed under mild, physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in complex biological environments. nih.gov

Direct Ligation with Target Biomolecules

The direct ligation of this compound to target biomolecules requires the prior introduction of a TCO or other strained alkene moiety onto the biomolecule of interest. This can be achieved through various methods, including:

Genetic Code Expansion: Unnatural amino acids containing a TCO group can be genetically encoded and incorporated into proteins at specific sites. nih.gov This allows for precise, site-specific labeling of proteins with this compound.

Chemical Modification: Biomolecules such as proteins, peptides, and oligonucleotides can be chemically modified with TCO-containing reagents. For instance, amine-reactive TCO-NHS esters can be used to label lysine (B10760008) residues or the N-terminus of proteins. Thiol-reactive TCO-maleimide reagents can target cysteine residues.

Enzymatic Labeling: Enzymes can be used to install TCO groups onto specific biomolecules.

Once the biomolecule is functionalized with a TCO group, the ligation with this compound is a straightforward process, typically involving simple incubation of the two components.

| Biomolecule | Method of TCO Incorporation | Application |

| Proteins | Genetic code expansion with TCO-amino acids; Chemical modification of lysine or cysteine residues. | Site-specific labeling for imaging and tracking. |

| Peptides | Solid-phase peptide synthesis with TCO-amino acids. | Creating fluorescently labeled peptide probes. |

| Oligonucleotides | Post-synthetic modification of amine-modified oligonucleotides with TCO-NHS esters. medchemexpress.com | Fluorescent labeling of DNA and RNA for hybridization assays. |

PEGylated this compound for Enhanced Properties

To improve the aqueous solubility, bioavailability, and pharmacokinetic properties of this compound, it can be conjugated to polyethylene (B3416737) glycol (PEG) chains. PEGylation is a well-established strategy to enhance the biocompatibility of molecules. The synthesis of PEGylated this compound involves incorporating a PEG linker between the BODIPY fluorophore and the methyltetrazine moiety.

Commercially available PEG linkers with various functional groups can be utilized for this purpose. For example, a BDP TR core can be functionalized with an amine, which is then reacted with a PEG linker containing an NHS ester at one end and a group that can be converted to or already is a methyltetrazine precursor at the other.

Potential Advantages of PEGylated this compound:

Increased Aqueous Solubility: The hydrophilic nature of the PEG chain improves the solubility of the otherwise hydrophobic BDP TR core in aqueous buffers.

Reduced Non-specific Binding: The PEG chain can shield the fluorophore from non-specific interactions with cellular components, leading to lower background signals in imaging applications.

Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the circulation half-life of the probe by reducing renal clearance and recognition by the immune system.

Multi-site and Multiplexed Conjugation Approaches

The high specificity and efficiency of the tetrazine-TCO ligation allow for its use in sophisticated labeling strategies, such as multi-site and multiplexed conjugation.

Multi-site Conjugation: It is possible to label a single biomolecule with multiple this compound molecules, provided that multiple TCO groups can be introduced. This can be useful for signal amplification or for creating probes with specific spatial arrangements of fluorophores. For example, proteins with multiple lysine or cysteine residues can be reacted with an excess of a TCO-functionalized reagent to achieve multi-site labeling.

Multiplexed Conjugation: Multiplexed imaging involves the simultaneous detection of multiple targets in a single sample. This can be achieved by using a panel of spectrally distinct fluorophores. This compound can be used in conjunction with other tetrazine-functionalized dyes that have different excitation and emission wavelengths. For instance, a sample containing two different proteins, each labeled with a unique TCO-amino acid, can be simultaneously stained with this compound (red emission) and a green-emitting tetrazine-fluorophore conjugate, allowing for dual-color imaging. researchgate.net The orthogonality of different bioorthogonal reaction pairs can also be exploited for multiplexed labeling.

Derivatization for Specific Probe Design

The core structure of this compound can be further derivatized to create probes with specific functionalities. A particularly important class of such derivatives is "turn-on" fluorescent probes.

Turn-on Fluorescence Probes

A significant advantage of the this compound system is its inherent ability to function as a "turn-on" fluorescent probe. nih.govresearchgate.net In its native state, the fluorescence of the BDP TR core is significantly quenched by the attached methyltetrazine moiety. researchgate.net Upon the iEDDA reaction with a TCO-containing molecule, the electronic structure of the tetrazine is disrupted, which eliminates the quenching effect and leads to a dramatic increase in fluorescence intensity. nih.govnih.gov This "turn-on" mechanism is highly desirable for bioimaging as it minimizes background fluorescence from unreacted probes, thereby increasing the signal-to-noise ratio. nih.gov

The quenching mechanism in BODIPY-tetrazine conjugates is attributed to a combination of through-bond energy transfer (TBET) and Förster resonance energy transfer (FRET). nih.govresearchgate.netacs.org

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore (BDP TR) overlaps with the absorption spectrum of the acceptor (tetrazine). The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor.

Through-Bond Energy Transfer (TBET): In TBET, energy is transferred through the covalent bonds connecting the fluorophore and the quencher. This mechanism can be very efficient, even when the spectral overlap required for FRET is minimal. The rigid connection between the BODIPY core and the tetrazine ring in this compound facilitates efficient TBET, leading to profound quenching. nih.gov

Development of Advanced Linkers and Crosslinkers

The functionality of this compound as a bioorthogonal labeling agent is significantly enhanced through the strategic development of advanced linkers and crosslinkers. These molecular bridges not only connect the BDP TR fluorophore and the methyltetrazine reactive group to a target molecule but also introduce specific physicochemical properties and functionalities that enable more sophisticated biological applications. Research in this area focuses on modulating solubility, enabling specific cleavage, and creating complex architectures for applications ranging from fluorescence imaging to quantitative proteomics.

A primary strategy in the evolution of linkers for this compound involves the incorporation of polyethylene glycol (PEG) chains. PEGylation is a well-established method to improve the hydrophilicity and biocompatibility of fluorescent probes. By varying the length of the PEG spacer, researchers can fine-tune the solubility of the entire conjugate, which is particularly crucial for in vivo applications where aggregation can be a significant issue. Commercially available variants such as BDP FL-PEG3-Methyltetrazine and BDP FL-PEG7-Methyltetrazine exemplify this approach, offering different spacer lengths to suit various experimental needs. broadpharm.combroadpharm.com

Beyond simple solubility enhancement, advanced linkers can be designed to be responsive to specific biological or external stimuli. This has led to the development of cleavable linkers, which allow for the controlled release of the fluorescent tag or the separation of crosslinked molecules under specific conditions. Categories of such linkers that can be integrated with tetrazine probes include:

Enzymatically Cleavable Linkers: These contain peptide sequences that are substrates for specific enzymes (e.g., proteases like cathepsin B) abundant in particular cellular compartments or disease states. This allows for targeted activation of a probe or release of a payload.

Photocleavable Linkers: These linkers incorporate photolabile groups that break upon irradiation with light of a specific wavelength, offering high spatiotemporal control over cleavage.

Chemically Cleavable Linkers: Disulfide bonds, for instance, can be incorporated into the linker structure, allowing for cleavage in the reducing environments found within cells.

Another significant area of development is the creation of sophisticated crosslinkers for studying protein-protein interactions. The Protein Interaction Reporter (PIR) technology, for example, utilizes peptide-based crosslinkers that are amenable to isotopic labeling. nih.gov A representative crosslinker in this class is the biotin-aspartate-proline-N-hydroxyphthalimide (BDP-NHP) linker. nih.gov While not directly this compound, the principles of its design are highly relevant. These crosslinkers feature several key components: a biotin (B1667282) handle for affinity enrichment of crosslinked peptides, amine-reactive groups for conjugation to proteins, and mass spectrometry-cleavable bonds that release reporter ions, enabling quantitative analysis. nih.govwashington.edu The synthesis of these complex linkers can be achieved using solid-phase peptide synthesis, allowing for a modular approach where different components can be easily substituted. nih.govutexas.edu

The table below summarizes the characteristics of different linker types developed for or compatible with BDP-tetrazine probes.

| Linker Type | Key Feature | Primary Application | Example Moiety/Strategy |

| PEG Linkers | Enhances hydrophilicity and biocompatibility | In vivo imaging, reducing aggregation | -O(CH₂CH₂O)n- |

| Enzymatically Cleavable | Cleavage by specific enzymes | Targeted probe activation, drug delivery | Valine-Citrulline dipeptide |

| Photocleavable | Light-induced cleavage | Spatiotemporally controlled release | o-nitrobenzyl group |

| Chemically Cleavable | Cleavage by specific chemical stimuli | Intracellular release, redox sensing | Disulfide bonds (-S-S-) |

| Peptide-Based (PIR) | Isotopic labeling, MS-cleavable | Quantitative proteomics, PPI studies | Biotin-Asp-Pro backbone |

| Rigid Phenyl Linkers | Control of fluorophore-quencher distance/orientation | Development of "turn-on" probes | Ortho-methylated phenyl group |

Furthermore, the linker itself can be engineered to modulate the photophysical properties of the BDP TR core. In the development of "superbright" bioorthogonal turn-on probes, the linker's structure is critical for controlling fluorescence quenching. nih.gov For instance, by using a phenyl linker with an ortho-methyl group, a structural twist is induced between the BODIPY fluorophore and the tetrazine quencher. nih.gov This specific conformation minimizes electronic conjugation and disrupts through-bond energy transfer, leading to highly efficient quenching of the fluorophore in its "off" state. Upon reaction of the tetrazine with a trans-cyclooctene (TCO), the quenching mechanism is disrupted, resulting in a dramatic increase in fluorescence (a high "turn-on" ratio). nih.gov This rational design of the linker is pivotal for creating probes with high signal-to-noise ratios, which are essential for sensitive imaging applications.

The synthesis of these advanced linkers and their conjugation to this compound often involves multi-step organic synthesis. For peptide-based linkers like the PIR crosslinkers, solid-phase peptide synthesis (SPPS) is a common strategy, allowing for the precise assembly of amino acid sequences with incorporated functional groups. nih.gov The final step typically involves coupling the pre-assembled linker to the BDP TR core and the methyltetrazine moiety, creating the final functional probe.

Advanced Applications of Bdp Tr Methyltetrazine in Research

Live-Cell and In Vitro Bioimaging

The unique properties of BDP TR methyltetrazine make it a powerful tool for imaging in both live cells and controlled in vitro systems. Its red-shifted emission spectrum is advantageous as it helps to minimize interference from natural cellular autofluorescence, leading to a clearer signal. vulcanchem.com

Real-time Visualization of Biological Processes

The bioorthogonal nature of the iEDDA reaction between the methyltetrazine group and a TCO-modified target molecule allows for precise labeling within living cells without disrupting normal cellular activities. rsc.orgresearchgate.net This enables researchers to fluorescently tag specific biomolecules and track their dynamics in real time. For instance, a similar approach using a BDP-tetrazine dye was employed to label the Amyloid-β Protein Precursor (AβPP) in live cells. researchgate.net This permitted the real-time monitoring of the protein's movement and its subsequent cleavage, providing insights into processes relevant to disease pathology. researchgate.net The high specificity of the reaction ensures that only the intended molecules are labeled, allowing for unambiguous visualization of their behavior.

Ligand-Receptor Interaction Studies via Fluorescence Polarization

Fluorescence Polarization (FP) is a technique used to study molecular binding events. thermofisher.combmglabtech.com It relies on measuring the change in the rotational speed of a fluorescent molecule when it binds to a larger partner. thermofisher.com A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. thermofisher.com Upon binding to a large receptor protein, its tumbling slows dramatically, causing a significant increase in polarization. thermofisher.com

The BDP TR fluorophore is particularly well-suited for FP assays due to its relatively long excited-state lifetime. lumiprobe.combroadpharm.comlumiprobe.com This characteristic makes its polarization signal sensitive to binding events across a wide range of molecular sizes. thermofisher.com By conjugating this compound to a small molecule ligand, researchers can create a probe to quantitatively measure its binding affinity to a target receptor by monitoring the resulting changes in fluorescence polarization.

Subcellular Localization and Trafficking Studies

Determining the specific location and movement of proteins and other biomolecules within a cell is crucial to understanding their function. This compound facilitates such studies by enabling the targeted labeling of these molecules. Once a protein of interest is tagged—typically by introducing a TCO group that then reacts with the dye—its position and transport between different organelles can be visualized using high-resolution fluorescence microscopy.

A notable study utilized a dual-labeling strategy involving a BDP-tetrazine dye to track both the full-length Amyloid-β Protein Precursor and its cleavage products simultaneously within live cells. researchgate.net This approach allowed for detailed analysis of the trafficking pathways of these distinct but related molecular species, observing their presence in vesicular structures and monitoring their movement through the cell. researchgate.net The broader family of BDP dyes has also been used to create probes that localize to specific organelles like the Golgi apparatus and mitochondria, further demonstrating their utility in mapping the subcellular landscape. medchemexpress.commedchemexpress.eulumiprobe.com

Application in Quantitative Fluorescence Microscopy

Quantitative fluorescence microscopy involves extracting precise, numerical data from microscopic images, moving beyond simple qualitative observation. nih.govresearchgate.net The success of this technique hinges on the quality of the fluorescent probes used. The intrinsic properties of the BDP TR dye, such as its high brightness and exceptional photostability, are critical for these applications. lumiprobe.com

A high fluorescence quantum yield, like that of BDP TR, ensures an efficient conversion of excitation light into a fluorescent signal, which improves the signal-to-noise ratio necessary for accurate measurements. broadpharm.comnih.gov Furthermore, its photostability means the dye resists fading during the extended or repeated light exposure required for time-lapse imaging or generating 3D reconstructions. lumiprobe.com These features enable researchers to perform more precise analyses, such as counting the number of specific molecules in a cellular compartment or measuring the rates of dynamic biological processes. researchgate.net

Functionalization of Biomolecules

The functionalization of biomolecules with probes like this compound is central to its utility in research. The process leverages the specific reactivity of the methyltetrazine group to attach the fluorescent BDP TR dye to a target of interest.

Site-Specific Protein Labeling and Conjugation

A significant advantage of using this compound is the ability to label proteins at a specific, predetermined site. This overcomes a major limitation of traditional labeling methods that often react with common amino acid residues, resulting in heterogeneous labeling at multiple, non-specific locations. lumiprobe.comdcchemicals.com

The site-specific labeling process using this compound is a two-step method rooted in bioorthogonal chemistry:

Introduction of a Bioorthogonal Handle : First, a trans-cyclooctene (B1233481) (TCO) group, the reactive partner for methyltetrazine, is incorporated into the target protein. A powerful method to achieve this is through genetic code expansion, where a non-canonical amino acid (ncAA) containing a TCO side chain is inserted at a specific position in the protein's sequence during its synthesis. researchgate.net

Bioorthogonal Ligation : The modified protein is then exposed to this compound. The methyltetrazine group on the dye undergoes a rapid and highly selective inverse electron demand Diels-Alder (iEDDA) reaction with the TCO group on the protein. medchemexpress.comconfluore.combroadpharm.com This forms a stable covalent bond, effectively "clicking" the BDP TR fluorophore onto the precise, intended location on the protein. researchgate.net

This method was successfully demonstrated in a study where an AβPP protein was modified to include a TCO-containing amino acid and was subsequently labeled with a BDP-tetrazine dye in live cells, enabling precise visualization and tracking. researchgate.net

Chemical Modification of Nucleic Acids (DNA, RNA) for Functional Studies

The precise labeling of nucleic acids is fundamental for studying their function, localization, and dynamics within cells. This compound provides a robust method for fluorescently tagging DNA and RNA through bioorthogonal chemistry. The strategy involves the incorporation of a trans-cyclooctene (TCO) moiety into the nucleic acid structure during or after synthesis. This TCO-modified oligonucleotide can then be selectively labeled with this compound.

The process typically involves:

Introduction of the TCO handle: A TCO-functionalized phosphoramidite (B1245037) is incorporated into the desired position of an oligonucleotide during automated solid-phase synthesis. Alternatively, an amine-modified oligonucleotide can be post-synthetically reacted with a TCO-NHS ester.

Bioorthogonal Ligation: The TCO-modified nucleic acid is incubated with this compound. The iEDDA reaction proceeds rapidly and with high specificity, covalently attaching the BDP TR fluorophore.

This labeling approach allows for the visualization of nucleic acids in various applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and studies of DNA-protein or RNA-protein interactions. The brightness and photostability of the BDP TR dye are advantageous for high-resolution microscopy techniques. Related BDP dyes, such as BODIPY TR-X NHS Ester, have been successfully used to label the primary amines of modified oligonucleotides, demonstrating the suitability of this fluorophore family for nucleic acid research. medchemexpress.com

Lipid and Membrane Labeling

Understanding the organization and dynamics of lipids within cellular membranes is crucial for cell biology. This compound is well-suited for this purpose due to the lipophilic nature of the BODIPY core, which facilitates its association with lipidic environments. medchemexpress.com By combining this property with the specificity of click chemistry, researchers can achieve targeted labeling of specific lipid species or membrane domains.

The experimental strategy mirrors that for nucleic acids: a lipid of interest is chemically modified to include a TCO group. This functionalized lipid is then introduced to cells, where it integrates into cellular membranes. Subsequent addition of this compound results in the in-situ labeling of the target lipid via the iEDDA reaction. This allows for the real-time visualization of lipid trafficking, the study of membrane microdomains (e.g., lipid rafts), and the investigation of membrane dynamics. Other derivatives of the BDP TR fluorophore, such as BODIPY TR methyl ester and Flipper-TR probes, have been extensively used to study endomembranous organelles and measure membrane tension, respectively, underscoring the utility of this dye scaffold in membrane biology. medchemexpress.commedchemexpress.com

Nanotechnology and Advanced Delivery Systems

Surface Functionalization of Nanoparticles for Research Applications

Nanoparticles are increasingly used as platforms for bioimaging, diagnostics, and therapeutic delivery. Functionalizing the surface of these nanoparticles with fluorescent dyes is essential for tracking their biodistribution and cellular uptake. This compound offers a precise and stable method for labeling nanoparticles.

The process involves first modifying the nanoparticle surface to present TCO groups. This can be achieved by coating the nanoparticles with TCO-bearing polymers or by direct chemical modification of the nanoparticle surface. These TCO-activated nanoparticles are then reacted with this compound, which "clicks" onto the surface, rendering the entire construct fluorescent. This method provides superior control over dye placement and stoichiometry compared to non-specific adsorption. The resulting fluorescent nanoparticles can be used as probes in high-resolution imaging to study their interactions with cells and tissues.

Construction of Antibody-Drug Conjugates (ADCs) Linkers

In the field of targeted cancer therapy, ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Tracking the ADC in real-time provides invaluable data on tumor targeting, pharmacokinetics, and off-target accumulation. nih.gov this compound and related derivatives serve as key components in creating fluorescently traceable ADCs, particularly within a pre-targeting strategy.

A prominent research application involves a two-step approach:

An antibody, engineered to carry a TCO group, is administered and allowed to accumulate at the target site (e.g., a tumor).

After unbound antibodies have cleared from circulation, the this compound dye is administered. It rapidly finds and "clicks" onto the pre-targeted TCO-modified antibody in vivo.

This strategy was successfully demonstrated using polar BODIPY-tetrazine dyes and a TCO-modified anti-TAG72 antibody (CC49). nih.gov The in vivo click reaction was efficient, leading to high-contrast fluorescence imaging of tumors. nih.gov This approach not only allows for visualization but also minimizes the potential for a bulky fluorescent dye to alter the antibody's biodistribution, as the small tetrazine probe is administered separately. nih.gov While the BDP TR fluorophore itself can impact the binding affinity of some conjugates, its use in such pre-targeting systems provides a powerful method for imaging and verifying target engagement of antibody-based therapeutics. acs.orgunito.it

| Study Component | Description | Finding | Source |

| Antibody | CC49 (anti-TAG72) modified with TCO | Targets LS174T tumor xenografts | nih.gov |

| Probe | Polar BODIPY-tetrazine dyes | Designed for aqueous solubility and rapid kinetics | nih.gov |

| Methodology | In vivo pre-targeting | Antibody is administered first, followed by the tetrazine dye | nih.gov |

| Outcome | Successful in vivo click reaction | High tumor-to-muscle fluorescence ratios (4:1) achieved | nih.gov |

"Click-to-Release" Mechanisms for Controlled Molecular Release

Beyond simple ligation, the reaction between tetrazine and a strained alkene can be engineered to trigger the release of a molecule. This "click-to-release" strategy represents a significant advance in controlled drug delivery. The mechanism relies on using a specialized TCO derivative that, upon reacting with a tetrazine, initiates a self-immolative elimination reaction that uncages a tethered molecule. nih.govacs.org

The key steps are:

A molecule of interest (e.g., a drug) is "caged" by linking it to a cleavable TCO via a carbamate (B1207046) or ether bond.

This prodrug construct remains inactive until it encounters a tetrazine.

The iEDDA reaction between the tetrazine (such as this compound) and the TCO triggers a rapid electronic rearrangement and subsequent fragmentation of the linker, releasing the active molecule. acs.orgrsc.org

This bioorthogonal cleavage has been used to release potent anticancer drugs like doxorubicin (B1662922) selectively at a target site. nih.govrsc.org By using this compound as the trigger, the release event could potentially be visualized simultaneously, providing both therapeutic action and diagnostic feedback from a single chemical reaction. Researchers are actively optimizing tetrazine and TCO structures to improve release kinetics and efficiency for in vivo applications. researchgate.net

Probing Biological Mechanisms and Pathways

The ability to visualize specific biomolecules in their native environment is essential for dissecting complex biological pathways. This compound can be conjugated to various targeting ligands (peptides, small molecules, etc.) to create highly specific fluorescent probes. These probes enable researchers to track the localization, movement, and interactions of their targets within living cells and organisms.

For example, research into σ receptors, which are implicated in cancer and neurodegenerative diseases, has utilized probes functionalized with the BDP TR fluorophore. acs.orgunito.itnih.gov In these studies, a known σ receptor ligand was chemically linked to BDP TR. While the conjugation led to a decrease in binding affinity in some cases, the resulting fluorescent probe still enabled the visualization of receptor distribution in cells. acs.orgunito.it Such studies provide critical insights into receptor biology and can be used to screen for new therapeutic agents. The favorable spectral properties of BDP TR, which reduce interference from cellular autofluorescence, are particularly valuable for detecting low-abundance targets like cell surface receptors. mdpi.com

Understanding Protein Processing and Cleavage Events

The study of protein processing and cleavage is crucial for understanding a wide range of biological phenomena, from protein maturation and activation to the progression of diseases like Alzheimer's. researchgate.netnih.gov this compound, in conjunction with bioorthogonal labeling strategies, offers a powerful method for visualizing and tracking these events in real-time and within the context of living cells.

A key application in this area is the dual-labeling of a protein of interest at two different sites. This approach allows researchers to simultaneously monitor the full-length protein and its cleavage products. For instance, in a study investigating the processing of the amyloid-β protein precursor (AβPP), a protein central to Alzheimer's disease, researchers employed a similar strategy. nih.govresearchgate.net In this type of experiment, a non-canonical amino acid (ncAA) containing a TCO group can be genetically incorporated into the Aβ region of AβPP. nih.gov The full-length protein can also be tagged with another reporter, such as a SNAP-tag, at a different location.

The TCO-containing ncAA can then be specifically labeled with this compound, while the SNAP-tag is labeled with a different fluorescent dye. This dual-labeling strategy enables the simultaneous visualization of the full-length AβPP and the smaller Aβ fragment that is generated upon cleavage by secretase enzymes. By using confocal microscopy, researchers can track the localization and trafficking of both the precursor protein and its cleaved product within the cell, providing valuable insights into the spatial and temporal regulation of protein processing. researchgate.net

The high specificity of the iEDDA reaction between the methyltetrazine group of this compound and the TCO group on the protein ensures minimal background fluorescence and off-target labeling, which is critical for obtaining clear and interpretable imaging data. nih.gov

Enzyme Activity Assays with Modified Substrates

The unique properties of this compound also make it a promising tool for the development of novel enzyme activity assays. Many enzymes, particularly proteases, recognize and cleave specific peptide sequences. By designing a synthetic peptide substrate that contains both a TCO group and a quencher molecule, it is possible to create a "turn-on" fluorescent sensor for enzyme activity.

In such a design, the this compound would be attached to the peptide via its TCO group. In the intact substrate, the quencher molecule would be in close proximity to the BDP TR fluorophore, leading to the suppression of its fluorescence through a process called Förster Resonance Energy Transfer (FRET). When the enzyme of interest cleaves the peptide substrate, the BDP TR fluorophore and the quencher are separated, leading to a significant increase in fluorescence. This "turn-on" signal can be readily measured using a fluorometer or a fluorescence microscope, providing a direct readout of enzyme activity.

This approach offers several advantages over traditional enzyme assays. It is a continuous assay, allowing for the real-time monitoring of enzyme kinetics. It is also highly sensitive, as the "turn-on" design minimizes background signal. Furthermore, the use of a modified peptide substrate allows for the development of highly specific assays for individual enzymes.

While direct research articles detailing the use of this compound in such assays are emerging, the principles are well-established with other fluorophore-quencher pairs. Given the excellent photophysical properties of the BDP TR dye and the high reactivity of the methyltetrazine group, this compound is an excellent candidate for the development of next-generation enzyme activity assays.

Methodological and Analytical Considerations for Bdp Tr Methyltetrazine Research

Optimization of Reaction Conditions for Bioorthogonal Ligation

The bioorthogonal ligation between BDP TR methyltetrazine and a dienophile, typically a strained trans-cyclooctene (B1233481) (TCO), is a cornerstone of its application. medchemexpress.commedchemexpress.com The methyl group on the tetrazine ring enhances its stability, a critical factor for reactions in aqueous buffers. lumiprobe.com Achieving high yields and specific conjugation hinges on the careful optimization of several reaction parameters.

Key parameters for optimizing the iEDDA reaction include:

Solvent: While the reaction can proceed in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM), for biological applications, aqueous buffers are preferred. broadpharm.com The choice of buffer and its pH can influence reaction kinetics and the stability of the reactants. For instance, reactions involving protein conjugation are often carried out in phosphate (B84403) buffer (PB) at a pH of around 7.4. rsc.org

Stoichiometry: The molar ratio of this compound to the TCO-containing molecule is a critical determinant of conjugation efficiency. An excess of the this compound probe is often used to drive the reaction to completion, especially when labeling precious biomolecules. For example, a 50-fold excess of a tetrazine-BODIPY probe has been used for functionalizing DNA. uni-koeln.de

Temperature and Time: The iEDDA reaction is known for its rapid kinetics at room temperature. rsc.org However, the optimal reaction time can vary depending on the specific reactants and their concentrations. Incubation times can range from 30 minutes to several hours. rsc.orgnih.gov Monitoring the reaction progress is essential to determine the optimal endpoint.

Concentration: The concentration of both the this compound and the TCO-modified substrate can impact the reaction rate. Higher concentrations generally lead to faster reaction times.

A systematic approach to optimization involves varying these parameters and analyzing the reaction outcome, often through spectroscopic and chromatographic methods as detailed below.

Spectroscopic Monitoring of iEDDA Reaction Progress

Real-time or periodic monitoring of the iEDDA reaction is crucial for optimization and for understanding the kinetics. The inherent fluorescence of the BDP TR core provides a convenient handle for spectroscopic monitoring.

The progress of the ligation can be followed by observing changes in the UV-Visible absorption and fluorescence emission spectra. The unconjugated this compound exhibits characteristic absorption and emission maxima. broadpharm.com Upon successful conjugation to a TCO-containing molecule, a shift in these spectral properties may occur, which can be quantified to determine the extent of the reaction. For instance, thin-layer chromatography (TLC) visualized under a UV lamp can be used to monitor the consumption of starting materials and the formation of the fluorescent conjugate. rsc.org

Advanced Characterization of Conjugates

Once the conjugation reaction is complete, a thorough characterization of the resulting BDP TR-labeled product is essential to confirm its identity, purity, and functionality. A combination of advanced analytical techniques is typically employed.

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of the BDP TR conjugate. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly used. rsc.org These methods provide precise molecular weight information, confirming the successful covalent linkage of the this compound to the target molecule. For example, LC-MS analysis can be used to identify the formation of the desired product and any potential byproducts. rsc.orguni-koeln.de

For biomolecular conjugates, such as labeled proteins or nucleic acids, gel electrophoresis and chromatography are vital for assessing purity and confirming conjugation.

Denaturing Polyacrylamide Gel Electrophoresis (dPAGE): When analyzing BDP TR-labeled nucleic acids or proteins, dPAGE followed by fluorescence scanning allows for the visualization of the fluorescently tagged species. uni-koeln.de This technique can separate the labeled product from the unlabeled starting material, providing a clear indication of successful conjugation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purifying the BDP TR conjugate and assessing its purity. rsc.org By using a UV-Vis or fluorescence detector, the chromatogram will show peaks corresponding to the unreacted this compound, the unlabeled substrate, and the desired fluorescent conjugate. The retention times of these species will differ, allowing for their separation and quantification.

Finally, fluorescence spectroscopy is used to confirm that the conjugated BDP TR moiety retains its desirable photophysical properties. The excitation and emission spectra of the purified conjugate are recorded to ensure that the fluorescence quantum yield and brightness are maintained post-ligation. broadpharm.com This step is critical for applications that rely on sensitive fluorescence detection, such as fluorescence microscopy and fluorescence polarization assays. medchemexpress.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation BDP TR Methyltetrazine Analogues with Enhanced Features

The core of this compound's utility lies in its fluorogenic properties—its ability to "turn on" or significantly increase its fluorescence upon reaction with a bioorthogonal partner. A major research thrust is the rational design of new analogues that amplify this effect and improve other key photophysical and chemical characteristics.

Key strategies involve modifying the linkage between the BDP TR core and the methyltetrazine moiety to optimize quenching efficiency in the "off" state and maximize brightness in the "on" state. rsc.orgresearchgate.net Researchers have explored different quenching mechanisms, including Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PeT), and Through-Bond Energy Transfer (TBET), to design probes with exceptionally high turn-on ratios. nih.gov For instance, new designs that create a more intimate connection between the fluorophore and the tetrazine quencher have led to probes with fluorescence enhancements greater than 1,000-fold. researchgate.net

Another critical area of development is overcoming the traditional trade-off between reaction speed and probe stability. nih.gov Highly reactive tetrazines are often less stable in biological environments, limiting their utility for long-term experiments. To address this, novel scaffolds, such as triazolyl-tetrazines, have been developed. These next-generation designs exhibit both high stability and rapid reaction kinetics, expanding their applicability for in vivo studies. nih.govacs.org Furthermore, new synthetic methodologies, like the use of SNAr reactions with commercially available amino-tetrazines, are making these advanced probes more accessible and easier to purify. acs.org

Table 1: Comparison of BDP-Tetrazine Probe Generations

| Feature | First-Generation Probes | Next-Generation Analogues |

|---|---|---|

| Primary Quenching | Flexible linkers, moderate FRET | Optimized linkers, TBET, PeT |

| Turn-on Ratio | ~10-100 fold | >1,000 fold |

| Stability | Moderate; often a trade-off with reactivity | High; decoupling of stability and reactivity |

| Synthesis | Often complex, multi-step | More accessible, modular approaches |

| Spectral Range | Primarily visible spectrum | Expanded to far-red and near-infrared (NIR) |

Expanding the Scope of Bioorthogonal Partnerships for Novel Conjugates

While trans-cyclooctene (B1233481) (TCO) is the most common and highly reactive dienophile partner for tetrazine ligations, the expansion of the bioorthogonal toolkit to include a wider variety of reaction partners is a vibrant area of research. broadpharm.comacs.orgmedchemexpress.com This diversification allows for more complex experimental designs, such as multiplexed labeling, and enables the labeling of molecules or environments where TCO may be sterically hindered or otherwise unsuitable.

Strained alkenes and alkynes are the primary focus for new partnerships. Cyclopropenes, for example, are significantly smaller than TCOs, which can be advantageous when labeling in crowded cellular environments or when incorporating the reactive handle via metabolic labeling. nih.govnih.gov Bicyclo[6.1.0]nonyne (BCN) is another strained alkyne that has proven to be an effective reaction partner for fluorogenic BODIPY-tetrazine probes. acs.orgnih.gov

Researchers are not only discovering new reaction partners but also fine-tuning the reactivity of existing ones. The kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction can be modulated by altering the electronic and steric properties of both the tetrazine and its dienophile partner. nih.gov This allows for the creation of reaction pairs with a range of speeds, tailored to specific biological processes, from extremely fast reactions for capturing transient events to slower reactions for controlled, timed labeling. acs.org

Table 2: Bioorthogonal Dienophiles for Tetrazine Ligation

| Dienophile | Key Features |

|---|---|

| trans-Cyclooctene (TCO) | Extremely fast reaction kinetics; most widely used partner. biosyn.com |

| Cyclopropene | Small size, suitable for sterically hindered environments and metabolic labeling. lumiprobe.com |

| Bicyclo[6.1.0]nonyne (BCN) | Strained alkyne, effective for fluorogenic reactions. nih.gov |

| Norbornenes | One of the earliest dienophiles used, generally slower kinetics than TCO. acs.org |

Integration with Multimodal Imaging Techniques

While fluorescence microscopy offers exceptional sensitivity and resolution, it is limited by the penetration depth of light in biological tissues. To overcome this, researchers are integrating this compound and its analogues into multimodal imaging probes. nih.gov This approach combines the advantages of fluorescence imaging with techniques that allow for deep-tissue or whole-body visualization, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). nih.govnih.gov

In a typical pre-targeting strategy for PET imaging, a biomolecule of interest (e.g., an antibody that targets a specific cancer cell) is first functionalized with a dienophile like TCO and administered. frontiersin.org After this primary probe has accumulated at its target and any unbound probe has cleared from circulation, a second, smaller probe consisting of a tetrazine linked to a PET radioisotope (e.g., 64Cu or 18F) is introduced. frontiersin.orgresearchgate.net The tetrazine rapidly "clicks" with the TCO at the target site, concentrating the PET signal for high-contrast, whole-body imaging. The BDP TR fluorophore can be included on this second probe to enable subsequent high-resolution fluorescence microscopy of excised tissues to validate the PET signal at the cellular level. This powerful combination allows researchers to correlate macroscopic distribution with microscopic localization. frontiersin.org

Novel Applications in Synthetic Biology and Advanced Material Science

The unique capabilities of this compound are being harnessed in the fields of synthetic biology and material science. In synthetic biology, these fluorogenic probes are ideal for the "no-wash" imaging of engineered cells and biological circuits. nih.govrsc.org Researchers can visualize the production and localization of specific proteins tagged with a dienophile in real-time without the need for background-generating wash steps. This is crucial for studying the dynamics of synthetic systems. Beyond imaging, the underlying tetrazine ligation can be used as a tool to control biological function, for instance, by assembling protein complexes or activating caged signaling molecules at specific times and locations within a cell.

In material science, the principles of bioorthogonal chemistry are being applied to create "smart" materials and functional surfaces. researchgate.net For example, a surface could be functionalized with TCO, remaining inert until exposed to a solution containing this compound. The resulting ligation would instantly and specifically render the surface fluorescent, creating a highly sensitive sensor. This same principle can be used to build complex, layered materials or to functionalize nanoparticles for applications in diagnostics and drug delivery. The fluorogenic nature of the this compound reaction provides a built-in readout to confirm that the desired molecular assembly has occurred.

Q & A

Q. What are the key photophysical properties of BDP TR methyltetrazine that make it suitable for bioimaging?

this compound exhibits excitation (Ex) and emission (Em) maxima at 525 nm and 539 nm, respectively, aligning with fluorescein (FAM) channel detection systems. Its high fluorescence quantum yield (~0.9) and brightness, combined with exceptional photostability, enable prolonged imaging without signal degradation. These properties are critical for applications requiring high signal-to-noise ratios, such as live-cell tracking and super-resolution microscopy .

Q. How does the molecular structure of this compound influence its reactivity in inverse electron-demand Diels-Alder (iEDDA) click chemistry?

The methyltetrazine moiety in this compound enhances stability in aqueous buffers compared to unsubstituted tetrazines. The electron-deficient tetrazine reacts rapidly with strained dienophiles (e.g., trans-cyclooctene, TCO) via iEDDA, achieving rate constants up to 10⁶ M⁻¹s⁻¹. This reactivity is attributed to steric and electronic effects from the methyl group, which balance stability and reaction kinetics .

Q. What are the recommended storage and handling protocols for this compound to maintain its chemical stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, avoid freeze-thaw cycles by aliquoting into single-use portions. Dissolve in anhydrous DMSO or DMF to prevent hydrolysis, and confirm solubility in target buffers (e.g., PBS, pH 7.4) prior to experimental use .

Advanced Questions

Q. How can researchers optimize conjugation efficiency of this compound with TCO-modified biomolecules under varying experimental conditions?

Key parameters include:

- pH : Optimal reaction efficiency occurs at pH 8.0–8.4 (e.g., borate-buffered saline).

- Molar ratio : Use a 6–10-fold excess of TCO-modified biomolecules over this compound.

- Temperature : Reactions proceed efficiently at 21–37°C, with completion within 15–30 minutes. Validate conjugation via SDS-PAGE (shift in molecular weight) or mass spectrometry (deconvoluted spectra showing adduct formation) .

Q. What strategies are recommended for resolving discrepancies in fluorescence signal quantification when using this compound in complex biological matrices?

- Quenching control : Account for autofluorescence by imaging untreated samples.

- Matrix effects : Pre-treat samples with reducing agents (e.g., TCEP) to eliminate disulfide-mediated aggregation.

- Normalization : Use internal standards (e.g., co-stained reference dyes) to calibrate signal intensity. For hypoxic tumor imaging, combine with nitroreductase (NTR)-responsive probes to distinguish target-specific signals from background .

Q. How can this compound be integrated with super-resolution microscopy techniques to improve spatial resolution in live-cell imaging?

Leverage its photostability for single-molecule localization microscopy (SMLM). Use pulsed laser excitation (e.g., 488 nm) to minimize photobleaching and apply computational algorithms (e.g., dSTORM) to resolve sub-50 nm structures. Pair with TCO-modified antibodies targeting intracellular epitopes for precise localization .

Q. What are the critical considerations for co-labeling experiments using this compound alongside other fluorophores to minimize spectral overlap?

- Emission filtering : Select emission filters with narrow bandwidths (e.g., 535/40 nm for BDP TR).

- Sequential imaging : Acquire signals in separate channels to avoid cross-talk.

- Compatible pairs : Use dyes with non-overlapping spectra (e.g., Cy5 for far-red channels). Validate spectral separation using control samples with single labels .

Q. How does the incorporation of this compound into Förster Resonance Energy Transfer (FRET) systems affect energy transfer efficiency compared to traditional dyes?

BDP TR’s small Stokes shift (~14 nm) reduces donor-acceptor spectral overlap, lowering FRET efficiency. To compensate, pair with acceptors like Cy3.5 (Em ~570 nm) and optimize linker length (≤10 Å) for improved energy transfer. Compare with conventional pairs (e.g., FAM-TAMRA) using lifetime imaging (FLIM) to quantify efficiency differences .

Q. What methodological approaches utilize this compound for dual-controlled activation in tumor hypoxia imaging?

Design probes where this compound acts as a photocage, blocking fluorescence via tetrazine-based energy transfer (TBET). Under hypoxia, nitroreductase (NTR) reduces nitro groups to amines, disrupting photoinduced electron transfer (PET). Subsequent blue-light irradiation cleaves methyltetrazine, restoring fluorescence. This dual NTR/light activation enables spatiotemporal control in tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.